molecular formula C10H14ClN B6159328 (1S,2R)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride CAS No. 2291338-11-7

(1S,2R)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride

Cat. No. B6159328
CAS RN: 2291338-11-7
M. Wt: 183.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride, also known as (+)-MPCPA hydrochloride, is a chiral tertiary amine compound that has a wide range of applications in the fields of medicine, biochemistry, and pharmacology. It is a white crystalline solid with a molecular weight of 223.7 g/mol and a melting point of 217-219°C. It has been used as a chiral building block in the synthesis of various drugs, as well as an intermediate in the synthesis of other compounds. In addition, it has been used to study various biochemical and physiological processes, as well as to investigate the mechanism of action of certain drugs. In

Scientific Research Applications

(+)-MPCPA hydrochloride has been used in various scientific research applications. It has been used as a chiral building block in the synthesis of various drugs, such as the antiepileptic drug lamotrigine and the anticonvulsant drug diazepam. It has also been used as an intermediate in the synthesis of other compounds, such as the anti-inflammatory drug ibuprofen. In addition, it has been used to study various biochemical and physiological processes, such as the metabolism of drugs, the regulation of gene expression, and the effects of hormones on cell growth and differentiation.

Mechanism of Action

The mechanism of action of (+)-MPCPA hydrochloride is not well understood. However, it has been suggested that it may act as an agonist or antagonist at certain receptor sites in the body, leading to changes in the biochemical and physiological processes of the body. It is also possible that it may act as an inhibitor of certain enzymes, leading to changes in the metabolism of drugs or other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (+)-MPCPA hydrochloride have not been studied extensively. However, it has been suggested that it may act as an agonist or antagonist at certain receptor sites in the body, leading to changes in the biochemical and physiological processes of the body. It is also possible that it may act as an inhibitor of certain enzymes, leading to changes in the metabolism of drugs or other compounds.

Advantages and Limitations for Lab Experiments

(+)-MPCPA hydrochloride is a versatile compound that has a wide range of applications in scientific research. It is easy to synthesize and is available in a variety of forms, making it ideal for use in laboratory experiments. However, it is important to note that (+)-MPCPA hydrochloride is a chiral compound, meaning that it has two mirror-image forms, which must be separated before use. In addition, it is a relatively unstable compound and is easily hydrolyzed, making it difficult to store and use in experiments.

Future Directions

The potential applications of (+)-MPCPA hydrochloride are numerous, and there are many possible future directions for research. It could be used to further study the mechanism of action of certain drugs and to investigate the effects of hormones on cell growth and differentiation. It could also be used to develop new drugs or to synthesize new compounds for use in medicine and pharmacology. Additionally, it could be used to study the metabolism of drugs and to investigate the effects of certain compounds on the human body. Finally, it could be used to develop new methods of synthesizing chiral compounds, which could be used in the synthesis of a wide variety of drugs and other compounds.

Synthesis Methods

(+)-MPCPA hydrochloride can be synthesized in a two-step process, starting with the reaction of (+)-2-methylcyclopropan-1-amine and phenylmagnesium chloride in diethyl ether. This reaction produces (+)-2-methyl-2-phenylcyclopropan-1-amine, which is then treated with hydrochloric acid to form (+)-MPCPA hydrochloride. This method is simple and efficient and produces high yields of the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S,2R)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride involves the reaction of N-methylcyclopropanamine with benzaldehyde in the presence of a reducing agent to form (1S,2R)-N-methyl-2-phenylcyclopropan-1-amine. This intermediate is then reacted with hydrochloric acid to form the final product, (1S,2R)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride.", "Starting Materials": [ "N-methylcyclopropanamine", "Benzaldehyde", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: N-methylcyclopropanamine is reacted with benzaldehyde in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form (1S,2R)-N-methyl-2-phenylcyclopropan-1-amine.", "Step 2: (1S,2R)-N-methyl-2-phenylcyclopropan-1-amine is then reacted with hydrochloric acid to form (1S,2R)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride.", "Step 3: The product is isolated and purified using standard techniques, such as recrystallization or chromatography." ] }

CAS RN

2291338-11-7

Product Name

(1S,2R)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride

Molecular Formula

C10H14ClN

Molecular Weight

183.7

Purity

95

Origin of Product

United States

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